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Compound of Interest

Compound Name: N-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B1293857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound N-(4-Chlorophenyl)-2-nitroaniline. The information detailed herein is essential for
the accurate identification, characterization, and quality control of this molecule in research and
development settings. This document presents available spectroscopic data from Nuclear
Magnetic Resonance (*H NMR), and Mass Spectrometry (MS), alongside standardized
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for N-(4-
Chlorophenyl)-2-nitroaniline.

Table 1: *H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

9.31 S - 1H N-H
8.12 d 8.0 1H Ar-H
7.53 t 7.6 1H Ar-H
7.44 d 8.8 2H Ar-H
7.34 d 8.8 2H Ar-H
7.22 d 84 1H Ar-H
6.93 t 7.6 1H Ar-H

Solvent: DMSO-
ds, Spectrometer
Frequency: 400
MHz

Table 2: 13C NMR Spectroscopic Data

Experimental 33C NMR data for N-(4-Chlorophenyl)-2-nitroaniline was not readily available in
the public domain at the time of this guide's compilation. Researchers are advised to acquire
this data experimentally for comprehensive structural elucidation.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data

Experimental FTIR data for N-(4-Chlorophenyl)-2-nitroaniline was not readily available in the
public domain. Key expected vibrational frequencies based on the functional groups present
would include: N-H stretching (around 3300-3500 cm~1), aromatic C-H stretching (around
3000-3100 cm~1), asymmetric and symmetric NO2 stretching (around 1550-1500 cm~* and
1350-1300 cm™1, respectively), C=C aromatic stretching (around 1400-1600 cm~1), and C-ClI
stretching (around 700-800 cm™1).

Table 4: Mass Spectrometry (MS) Data
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of N-(4-Chlorophenyl)-2-nitroaniline is
accurately weighed and dissolved in approximately 0.75 mL of a suitable deuterated solvent
(e.g., DMSO-ds, CDCIs) in a clean, dry NMR tube. The solution should be homogenous.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

'H NMR Acquisition:

o The spectrometer is tuned and locked onto the deuterium signal of the solvent.
o Shimming is performed to optimize the magnetic field homogeneity.

o A standard one-pulse sequence is used to acquire the *H NMR spectrum.

o Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans for an adequate signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-
5 seconds.

13C NMR Acquisition:

o A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to acquire the 13C
NMR spectrum.
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o Awider spectral width (e.g., 250 ppm) is required.

o A significantly larger number of scans is necessary due to the low natural abundance of
13C_

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

o Sample Preparation: A small amount of the solid N-(4-Chlorophenyl)-2-nitroaniline is
placed directly onto the ATR crystal.

 Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

o Data Acquisition:

[e]

A background spectrum of the clean, empty ATR crystal is recorded.

o

The sample is brought into firm contact with the crystal using the pressure clamp.

[¢]

The sample spectrum is then recorded over a typical range of 4000-400 cm™1,

[¢]

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-
noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to generate the final absorbance or transmittance spectrum.

Potassium Bromide (KBr) Pellet Method:

o Sample Preparation: Approximately 1-2 mg of the sample is finely ground with about 100-
200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.
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 Instrumentation: A standard transmission FTIR spectrometer is used.

o Data Acquisition:
o Abackground spectrum of the empty sample compartment is recorded.
o The KBr pellet is placed in the sample holder.
o The sample spectrum is recorded.

o Data Processing: The sample spectrum is ratioed against the background spectrum.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of N-(4-Chlorophenyl)-2-nitroaniline is prepared in a
suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10
pg/mL.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Electron Impact - El) is used. The mass analyzer can be of
various types, such as a quadrupole, time-of-flight (TOF), or ion trap.

o Data Acquisition:

o The sample solution is introduced into the ion source via direct infusion or through a
chromatographic system (LC-MS or GC-MS).

o The instrument is operated in either positive or negative ion detection mode. For the
provided data, negative mode was used.

o The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-(4-Chlorophenyl)-2-nitroaniline.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of a chemical compound.
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[https://www.benchchem.com/product/b1293857#spectroscopic-data-interpretation-of-n-4-
chlorophenyl-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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